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Compound of Interest

2-Fluoro-5-propoxyphenylboronic
Compound Name: o
aci

Cat. No.: B1340012

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
2-Fluoro-5-propoxyphenylboronic acid (CAS No: 863248-36-6). Due to the limited
availability of public experimental spectra for this specific compound, this document presents a
predictive analysis based on data from structurally analogous compounds and established
principles of spectroscopic interpretation. The guide is intended to assist researchers in the
identification, characterization, and quality control of 2-Fluoro-5-propoxyphenylboronic acid
and related molecules in a drug discovery and development context. Detailed, generalized
experimental protocols for the acquisition of relevant spectroscopic data are also provided.

Chemical Structure and Properties
e |[UPAC Name: (2-Fluoro-5-propoxyphenyl)boronic acid
e CAS Number: 863248-36-6[1]

e Chemical Formula: CoH12BFO3[1]

» Molecular Weight: 198.00 g/mol
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Property Value

Purity Typically 298%

Appearance Solid

Storage Room Temperature, under inert atmosphere

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Fluoro-5-
propoxyphenylboronic acid. These predictions are derived from the analysis of closely
related compounds, including 2-fluorophenylboronic acid, 5-fluoro-2-methoxyphenylboronic
acid, and other substituted phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The predicted chemical shifts (&) are reported in parts per million (ppm).

Table 2.1: Predicted *H NMR Spectral Data (500 MHz, DMSO-de)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.3-7.4 m 1H Ar-H
~7.1-7.2 m 1H Ar-H
~6.9-7.0 m 1H Ar-H
~8.0 s (br) 2H B(OH )2
~3.9 t 2H -O-CH2-CH2-CHs
~1.7 sextet 2H -O-CH2-CH2-CHs
~0.9 t 3H -O-CH2-CH2-CHs

Table 2.2: Predicted 3C NMR Spectral Data (125 MHz, DMSO-de)
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Chemical Shift (6, ppm) Assighment
~158 (d, LJCF = 245 Hz) C-F

~155 C-O

~125 Ar-C

~118 (d, 2JCF = 20 Hz) Ar-C

~115 (d, 2JCF = 25 Hz) Ar-C

~114 Ar-C

~70 -O-CH2-CH2-CHs
~22 -O-CH2-CH2-CHs
~10 -O-CH2-CH2-CHs

Table 2.3: Predicted °F NMR Spectral Data (470 MHz, DMSO-ds)

Chemical Shift (6, ppm) Multiplicity Assighment

~-115to -125 m Ar-F

Table 2.4: Predicted 1B NMR Spectral Data (160 MHz, DMSO-ds)

Chemical Shift (6, ppm) Characteristics Assighment

~28-30 Broad singlet B(OH)2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.

Table 2.5: Predicted IR Spectral Data

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Frequency (cm™?) Intensity Assighment
~3300-3100 Strong, Broad O-H stretch (B(OH)2)
~2970-2880 Medium C-H stretch (alkyl)
~1610, 1500 Medium-Strong C=C stretch (aromatic)
~1350 Strong B-O stretch

~1250 Strong C-O stretch (aryl ether)
~1180 Strong C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 2.6: Predicted Mass Spectrometry Data

m/z lon

198 M]*

180 [M-H20]*
153 [M-CsH-O]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds
similar to 2-Fluoro-5-propoxyphenylboronic acid. Instrument parameters should be
optimized for the specific sample and equipment used.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated
solvent (e.g., DMSO-ds, CDCIs, or MeOD).

e Instrumentation: A 400 MHz or higher field NMR spectrometer.
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e H NMR:

o Acquire a one-pulse spectrum with a 30° pulse angle and a relaxation delay of 1-2
seconds.

o Typically, 16-64 scans are sufficient.
e 13C NMR:
o Acquire a proton-decoupled spectrum.

o Alonger relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are
typically required due to the lower natural abundance of 13C.

e 19F NMR:

o Acquire a proton-decoupled spectrum.

o Arelaxation delay of 1-2 seconds is usually sufficient.
e 1B NMR:

o Use a boron-free probe or a probe with a quartz insert.

o A one-pulse experiment with a 90° pulse angle and a short relaxation delay is typically
used.

IR Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the attenuated total
reflectance (ATR) crystal.

¢ Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
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o Data Acquisition:
o Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
o Collect the sample spectrum over a range of 4000-400 cm~1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as
necessary for the specific ionization technique.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS after
derivatization).

e Data Acquisition (ESI-MS):
o Infuse the sample solution into the ESI source.
o Acquire spectra in both positive and negative ion modes.

o Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to maximize the signal of the molecular ion.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a
conceptual signaling pathway where a boronic acid compound might be involved.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Conceptual signaling pathway involving a boronic acid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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